Banyu CPTP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Banyu CPTP involves several steps. One common method includes the coupling of ethyl 3-aminopropionate with N-Boc-glycine using EDC and HOBt to form a protected dipeptide. After acidic Boc group cleavage, the N-deprotected dipeptide is acylated by 3,3,3-triphenylpropionic acid to produce an amide. Saponification of the ethyl ester group yields an acid, which is then coupled with ®-1-Boc-3-(aminomethyl)piperidine to afford another amide. This is followed by acidic N-Boc group cleavage and reductive condensation with cyclohexanecarboxaldehyde in the presence of NaBH(OAc)3 to furnish the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the use of high-purity reagents and solvents to achieve the desired yield and purity. The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Banyu CPTP undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ceramide-1-phosphate derivatives, while reduction can yield various ceramide analogs .
Scientific Research Applications
Banyu CPTP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid transfer mechanisms.
Biology: Plays a role in cellular signaling and membrane dynamics.
Medicine: Potential therapeutic target for diseases related to lipid metabolism.
Industry: Used in the development of novel drug delivery systems and bioactive compounds.
Mechanism of Action
Banyu CPTP exerts its effects by mediating the intracellular transfer of ceramide-1-phosphate between organelle membranes and the cell membrane. This process involves the binding of this compound to a membrane, which promotes conformational changes that facilitate the uptake and release of ceramide-1-phosphate. The transfer cycle is restarted by the insertion of ceramide-1-phosphate into an acceptor membrane .
Comparison with Similar Compounds
- Glycolipid Transfer Protein Domain-Containing Protein 1
- Ceramide Transfer Protein
- Sphingomyelin Transfer Protein
Comparison: Banyu CPTP is unique in its ability to specifically transfer ceramide-1-phosphate, whereas other similar compounds may transfer different types of lipids. For example, Glycolipid Transfer Protein Domain-Containing Protein 1 transfers glycolipids, while Ceramide Transfer Protein
Properties
Molecular Formula |
C39H50N4O3 |
---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide |
InChI |
InChI=1S/C39H50N4O3/c44-36(41-27-32-16-13-25-43(30-32)29-31-14-5-1-6-15-31)23-24-40-38(46)28-42-37(45)26-39(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h2-4,7-12,17-22,31-32H,1,5-6,13-16,23-30H2,(H,40,46)(H,41,44)(H,42,45)/t32-/m1/s1 |
InChI Key |
VWBQUAMKHIBZSG-JGCGQSQUSA-N |
Isomeric SMILES |
C1CCC(CC1)CN2CCC[C@@H](C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
2002uglycpd21 J-115311 N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide |
Origin of Product |
United States |
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